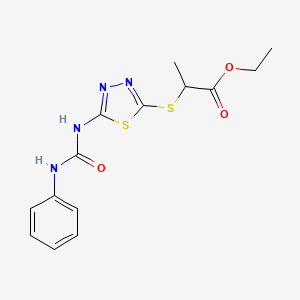

![molecular formula C26H18N2O4 B2397226 N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 397277-29-1](/img/structure/B2397226.png)

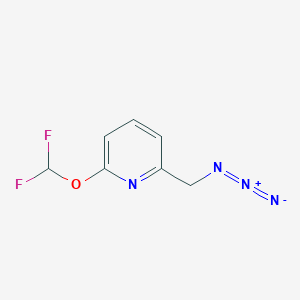

N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide, also known as BNPC, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that has a molecular weight of 437.45 g/mol. BNPC is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a key role in inflammation.

Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes (AOPs) in Environmental Remediation

- Advanced Oxidation Processes (AOPs) are widely investigated for the degradation of recalcitrant compounds in water treatment, including pharmaceuticals like acetaminophen. These processes lead to the generation of various by-products and involve complex kinetics and mechanisms. The degradation pathways, biotoxicity of by-products, and the application of computational methods like the Fukui function for predicting reactive sites in molecules are significant areas of research. This demonstrates the importance of understanding chemical reactivity and degradation in environmental sciences (Qutob et al., 2022).

Antitumor Activity of Chemical Compounds

- The search for new antitumor drugs has led to the investigation of various chemical compounds, including imidazole derivatives. Studies focus on developing compounds with potential antitumor activities, highlighting the role of chemical synthesis and pharmacological evaluation in drug discovery (Iradyan et al., 2009).

Synthesis of Intermediates for Pharmaceutical Applications

- The development of practical and environmentally benign synthesis methods for pharmaceutical intermediates, such as 2-Fluoro-4-bromobiphenyl, underscores the importance of green chemistry in the pharmaceutical industry. These intermediates are crucial for manufacturing drugs like flurbiprofen, demonstrating the link between chemical synthesis, environmental considerations, and pharmaceutical development (Qiu et al., 2009).

Reduction of Toxic Substances in Food by Lactic Acid Bacteria

- Lactic acid bacteria (LAB) have been found effective in reducing toxic substances in food, such as N-nitrosamines, heterocyclic amines, and acrylamide. The mechanisms include direct degradation or adsorption, reduction of precursors, and antioxidant properties. This research area highlights the intersection of microbiology, food safety, and toxicology, showing how biological agents can mitigate health risks associated with food consumption (Shao et al., 2021).

Eigenschaften

IUPAC Name |

N-(2-benzoyl-4-nitrophenyl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O4/c29-25(20-9-5-2-6-10-20)23-17-22(28(31)32)15-16-24(23)27-26(30)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17H,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFFDQSHZUEKOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol](/img/structure/B2397146.png)

![ethyl 4-((4-((3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2397147.png)

![1,3-Dimethyl-8-[(2-methylpiperidin-1-YL)methyl]-7-octadecylpurine-2,6-dione](/img/no-structure.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one](/img/structure/B2397156.png)

![2-ethoxy-1-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7,8,9-tetrahydro-4H-quinolizin-4-one](/img/structure/B2397163.png)

![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)